
AAL Toxin TD2
Overview
Description
Structural Characterization of AAL Toxin TD2
AAL toxins, including this compound, are a group of structurally related mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici. These toxins have been isolated from liquid cultures of the fungus and purified using standard chromatographic procedures. The structural elucidation of these toxins, including this compound, has been achieved through the interpretation of spectra obtained from NMR and mass spectrometry experiments .
Synthesis Analysis
The synthesis of protein conjugates of AAL toxins has been developed for the purpose of creating sensitive immunoassays. These assays are designed to detect and quantify AAL toxins in food products and animal feeds. Novel methods for the synthesis of these conjugates have been established, leading to the production of polyclonal antisera in mice. These antisera have been used to develop class-selective ELISAs for AAL compounds, with detection limits in the low parts per billion range .
Molecular Structure Analysis
AAL toxins are characterized by a linear, dimethylated polyketide chain, which varies in chain length and methylation positions among different toxins. The introduction of the AAL-toxin polyketide synthase gene (ALT1) into a fumonisin null mutant of Fusarium verticillioides resulted in metabolites that maintained the chain length and methylation pattern of fumonisins, indicating that the methyltransferase of the ALT1 PKS could be reprogrammed .
Chemical Reactions Analysis
The AAL toxins and fumonisins are structurally related and exhibit biological activity in susceptible tomato tissue and animal tissue culture. The peracetylated derivatives of AAL and fumonisin B1 are biologically inactive, suggesting that acetylation of the amine group renders AAL inactive. The hydrolysis product of AAL, pentolamine, is toxic to susceptible tomato lines, indicating that the active form of the toxin is the non-acetylated amine .
Physical and Chemical Properties Analysis
AAL toxins are sphinganine-analogue mycotoxins that disrupt sphingolipid metabolism. They inhibit ceramide synthesis, leading to the accumulation of free sphingoid bases. This disruption is a common feature in plants exposed to AAL toxins and is associated with the disease symptoms caused by A. alternata and F. moniliforme infection . AAL toxin has also been investigated as a natural herbicide, showing phytotoxic effects on a range of crop and weed species. The toxin causes electrolyte leakage and chlorosis in susceptible plants at very low concentrations .
Scientific Research Applications
Resistance Engineering in Plants
- AAL-Toxin Resistance through Gene Modification : AAL-toxin from Alternaria alternata is a key factor in plant diseases like Alternaria stem canker in tomatoes. Research showed that the expression of the baculovirus p35 gene in tomatoes can inhibit AAL-toxin-induced cell death and provide resistance against various pathogens, indicating a strategy for engineering disease resistance in plants (Lincoln et al., 2002).
Understanding Plant Pathogen Interactions
Role of Epoxide Hydrolase in Toxin Production : A study on the fungus Alternaria alternata, which produces AAL-toxin, identified the role of epoxide hydrolase in toxin production. This enzyme's activity correlated with increased toxin production, offering insights into the biosynthesis of AAL-toxin and potential methods for controlling its production (Pinot et al., 2004).
Investigating Tomato Resistance Genes : Research on the tomato Alternaria stem canker locus revealed that resistance to AAL-toxin-induced apoptosis is determined by the Asc-1 gene, a homolog of the yeast longevity assurance gene LAG1. This study provides insights into how plants develop resistance to mycotoxins (Brandwagt et al., 2000).
Enhancing Understanding of Programmed Cell Death
- AAL-Toxin and Programmed Cell Death in Arabidopsis : In Arabidopsis, the AAL-toxin-resistant mutant atr1 showed enhanced tolerance to programmed cell death induced by reactive oxygen species, offering a model system to study the relationship between sphingolipid metabolism and cell death (Gechev et al., 2008).
Exploring Toxin-Mediated Plant Defense Mechanisms
- COI1-Dependent Jasmonate Pathway in Tomato : A study demonstrated that the COI1-dependent jasmonate pathway enhances AAL-toxin-induced programmed cell death in tomatoes by regulating redox status and other phytohormone pathways (Zhang et al., 2016).
Toxin Detection and Analysis Methods
- Detection of Fumonisins and AAL-Toxins : A method was developed for the semi-targeted detection of fumonisins and AAL-toxins in foodstuffs, using rapid polarity switching in mass spectrometry. This approach is crucial for identifying and differentiating various mycotoxins (Renaud et al., 2015).
Exploring Toxin Sensitivity Across Plant Species
- Sensitivity of Solanaceae to AAL Toxins : Research on the Solanaceae family's sensitivity to AAL toxins highlighted their potential role in plant-pathogen interactions and broadened the understanding of host-specificity in plant diseases (Mesbah et al., 2000).
Future Directions
Mechanism of Action
Target of Action
AAL Toxin TD2, like other AAL toxins, primarily targets ceramide synthase in both plant and animal cells . Ceramide synthase is a key enzyme involved in the synthesis of ceramides, a type of sphingolipid that plays a crucial role in maintaining cellular homeostasis .
Mode of Action
The this compound interacts with its target, ceramide synthase, and inhibits its function . This inhibition disrupts the normal balance of sphingolipids within the cell, leading to a disruption of cellular homeostasis . The exact mode of this interaction and the resulting cellular disruption is still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid biosynthesis pathway . By inhibiting ceramide synthase, this compound disrupts the production of ceramides, leading to an imbalance in the levels of various sphingolipids within the cell . This can have downstream effects on numerous cellular processes, as sphingolipids are involved in many aspects of cell function, including cell growth, differentiation, and death .
Pharmacokinetics
Given its potent effects on cellular homeostasis, it is likely that these properties significantly impact the bioavailability and overall effects of the toxin .
Result of Action
The primary result of this compound’s action is the induction of cell death . By disrupting cellular homeostasis through the inhibition of ceramide synthase, this compound can lead to the death of both plant and animal cells . This cell death is characterized by morphological and biochemical changes indicative of apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of AAL toxins by the fungus Alternaria alternata can be affected by environmental conditions such as water activity .
properties
IUPAC Name |
2-[2-(17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49NO10/c1-5-18(3)26(38-25(35)14-20(27(36)37)13-24(33)34)23(32)12-17(2)10-8-6-7-9-11-21(30)15-22(31)16-28-19(4)29/h17-18,20-23,26,30-32H,5-16H2,1-4H3,(H,28,29)(H,33,34)(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYASWXLCRZPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CNC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



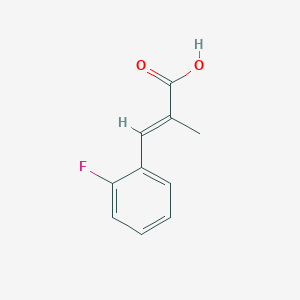
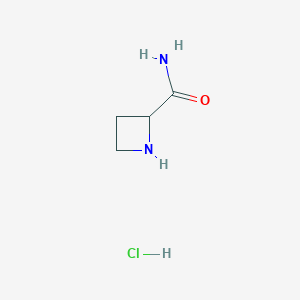

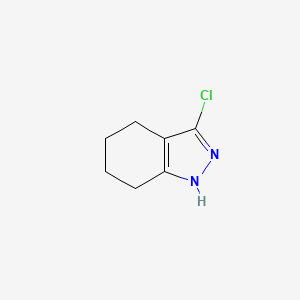
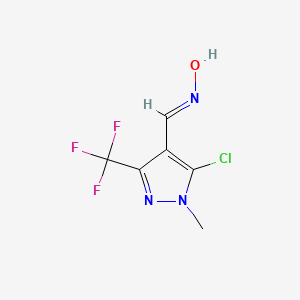
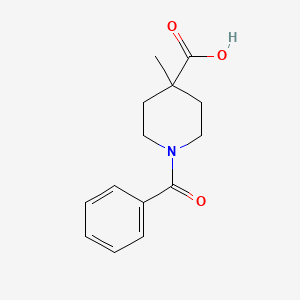
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

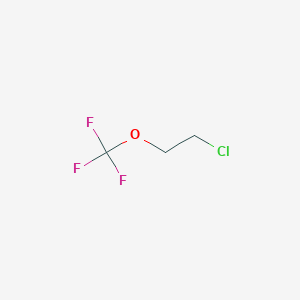
![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

